molecular formula C19H25NO5S B15148936 2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid

2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B15148936
M. Wt: 379.5 g/mol
InChI Key: UAXITHCRUDBIMA-UHFFFAOYSA-N
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Description

2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group. The compound also contains a methoxy group, a methylsulfanyl group, and a phenyl group, making it a molecule with diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid can be approached through multi-step organic synthesis. A possible synthetic route might involve:

    Formation of the cyclohexane ring: Starting with a cyclohexane derivative, the carboxylic acid group can be introduced through oxidation reactions.

    Introduction of the carbamoyl group: This can be achieved by reacting the cyclohexane derivative with an isocyanate or carbamoyl chloride under suitable conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of the methoxy and methylsulfanyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate methoxy and methylsulfanyl reagents.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, employing catalysts to enhance reaction rates, and purifying intermediates through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid can have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its diverse functional groups.

    Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering biochemical pathways. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid: can be compared with other cyclohexane derivatives with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart unique chemical and biological properties

Properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

2-[[3-methoxy-1-(4-methylsulfanylphenyl)-3-oxopropyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H25NO5S/c1-25-17(21)11-16(12-7-9-13(26-2)10-8-12)20-18(22)14-5-3-4-6-15(14)19(23)24/h7-10,14-16H,3-6,11H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

UAXITHCRUDBIMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)SC)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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